molecular formula C12H14O4 B3419135 4,5-Diethylphthalic acid CAS No. 137023-78-0

4,5-Diethylphthalic acid

Cat. No.: B3419135
CAS No.: 137023-78-0
M. Wt: 222.24 g/mol
InChI Key: NBPRDQJBFUACFV-UHFFFAOYSA-N
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Description

4,5-Diethylphthalic acid is an organic compound belonging to the phthalic acid family. It is characterized by the presence of two ethyl groups attached to the benzene ring at the 4 and 5 positions. The molecular formula of this compound is C12H14O4, and it has a molecular weight of 222.24 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4,5-Diethylphthalic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

4,5-Diethyl-phthalic acid, also known as diethyl phthalate (DEP), is a phthalate ester . Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . One of the primary targets of DEP is the Aryl hydrocarbon receptor , which plays a crucial role in transcription regulation .

Mode of Action

DEP is an endocrine-disrupting chemical that can induce neurological disorders . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . DEP can alter the development and function of hormone-dependent structures within the nervous system .

Biochemical Pathways

DEP is metabolized through a series of biochemical reactions. The proposed metabolic pathway for DEP biodegradation involves hydrolysis to produce DEP through β‐oxidation, which is subsequently metabolized to phthalic acid . The phthalic acid thus produced undergoes aromatic ring cleavage . DEP also affects nitrogen metabolism in organisms like Saccharomyces cerevisiae .

Pharmacokinetics

Following oral administration of DEP to mice and rats, the majority of the administered dose was excreted in the urine (82%) within 24 hours post-dosing . This indicates that DEP has a relatively short half-life in the body and is rapidly metabolized and excreted.

Result of Action

The molecular and cellular effects of DEP’s action are significant. It has been reported to elicit teratogenic effects . DEP can also inhibit the growth of yeast cells by affecting nitrogen metabolism . Moreover, DEP has been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .

Action Environment

DEP is a pervasive environmental contaminant due to its widespread applications . It can contaminate almost every aspect of the environment as it migrates or emits over the whole life cycle of a product containing phthalates, from production to disposal . Environmental factors such as the presence of other chemicals, temperature, and pH can influence the action, efficacy, and stability of DEP .

Biochemical Analysis

Biochemical Properties

4,5-Diethyl-phthalic acid, like other phthalates, is known to undergo biodegradation by microorganisms . The proposed metabolic pathway for its biodegradation involves hydrolysis to produce diethyl phthalate (DEP) through β‐oxidation, which is subsequently metabolized to phthalic acid . The phthalic acid thus produced undergoes aromatic ring cleavage .

Cellular Effects

They can also cause histopathological changes in internal organs and affect energy-linked enzyme and the metabolism of carbohydrate and fatty acid .

Molecular Mechanism

It is known that phthalates can act as endocrine disruptors and cause moderate reproductive and developmental toxicities . The mechanism of action likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

They can cause changes in methylation patterns of genes, leading to changes in gene expression over time .

Dosage Effects in Animal Models

The effects of phthalates depend mainly on route, strain, and dose dependency of the test species .

Metabolic Pathways

Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Transport and Distribution

Phthalates are known to leach into the environment and enter the human body by dermal absorption, ingestion, or inhalation .

Subcellular Localization

The prediction of subcellular localization sites of proteins from their amino acid sequences has remained to be an important field in bioinformatics .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Diethylphthalic acid can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with ethanol in the presence of a strong acid catalyst . The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using phthalic anhydride and ethanol. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The use of strong acid catalysts, such as sulfuric acid, is common in these processes .

Chemical Reactions Analysis

Types of Reactions

4,5-Diethylphthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phthalic acid derivatives, alcohols, and substituted phthalic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diethylphthalic acid is unique due to the presence of ethyl groups at the 4 and 5 positions, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other phthalic acid derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

4,5-diethylphthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-7-5-9(11(13)14)10(12(15)16)6-8(7)4-2/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPRDQJBFUACFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1CC)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276405
Record name 4,5-Diethyl-1,2-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137023-78-0
Record name 4,5-Diethyl-1,2-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137023-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diethyl-1,2-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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